4-Methyl-6-nitrobenzene-1,3-diamine
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Overview
Description
4-Methyl-6-nitrobenzene-1,3-diamine is an organic compound characterized by a benzene ring substituted with a methyl group, a nitro group, and two amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-nitrobenzene-1,3-diamine typically involves a multi-step process starting from benzene. The key steps include nitration, reduction, and amination. For instance, the nitration of benzene can be achieved using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group. Subsequent reduction of the nitro group to an amino group can be carried out using reducing agents such as iron and hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to optimize the production process and minimize the risk of hazardous reactions .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-6-nitrobenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction of the nitro group to an amino group using reducing agents like iron and hydrochloric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Iron and hydrochloric acid or catalytic hydrogenation.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of diamines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Methyl-6-nitrobenzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-6-nitrobenzene-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
4,6-Dinitrobenzene-1,3-diamine: Similar structure but with an additional nitro group.
2-Nitroaniline: Contains a nitro group and an amino group on a benzene ring.
N,N-Dimethylbenzene-1,2-diamine: Contains two amino groups and a methyl group on a benzene ring.
Uniqueness: 4-Methyl-6-nitrobenzene-1,3-diamine is unique due to the specific positioning of its substituents, which influences its reactivity and interaction with other molecules. The presence of both electron-donating (amino and methyl groups) and electron-withdrawing (nitro group) substituents creates a compound with distinct chemical and biological properties .
Properties
IUPAC Name |
4-methyl-6-nitrobenzene-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLZKVFCZDXISH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600576 |
Source
|
Record name | 4-Methyl-6-nitrobenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6219-88-1 |
Source
|
Record name | 4-Methyl-6-nitrobenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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